molecular formula C18H17NO4 B14612579 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester CAS No. 59774-13-9

9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester

Cat. No.: B14612579
CAS No.: 59774-13-9
M. Wt: 311.3 g/mol
InChI Key: COFYCOKKWZVUDC-UHFFFAOYSA-N
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Description

9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their electronic and charge-transport properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester typically involves the esterification of 9H-carbazole-2,3-dicarboxylic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to complete the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the carbazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carbazole-2,3-dicarboxylic acid derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole esters.

Scientific Research Applications

Chemistry

In chemistry, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is used as a precursor for synthesizing various carbazole-based compounds. These compounds are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

In biological research, carbazole derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, carbazole derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and modulate biological pathways involved in diseases.

Industry

Industrially, the compound is used in the production of dyes, pigments, and polymers. Its electronic properties make it suitable for use in optoelectronic devices and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Carbazole-2-carboxylic acid, ethyl ester
  • 9-Methyl-9H-carbazole-3-carboxylic acid
  • 3,6-Dimethyl-9H-carbazole

Uniqueness

Compared to similar compounds, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester has unique ester functional groups at the 2,3-positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications in chemistry and industry.

Properties

CAS No.

59774-13-9

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

dimethyl 1-ethyl-9H-carbazole-2,3-dicarboxylate

InChI

InChI=1S/C18H17NO4/c1-4-10-15(18(21)23-3)13(17(20)22-2)9-12-11-7-5-6-8-14(11)19-16(10)12/h5-9,19H,4H2,1-3H3

InChI Key

COFYCOKKWZVUDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3N2

Origin of Product

United States

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